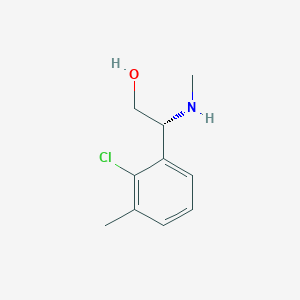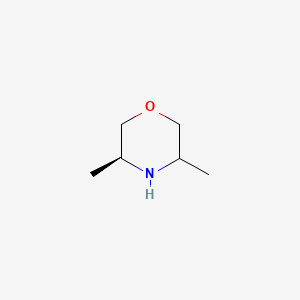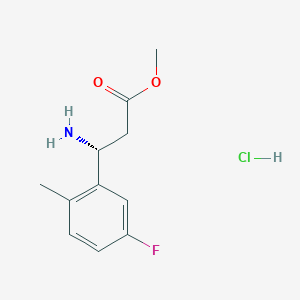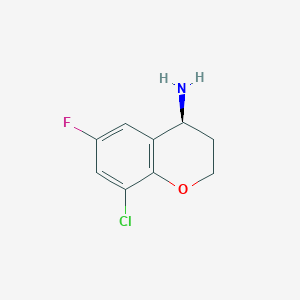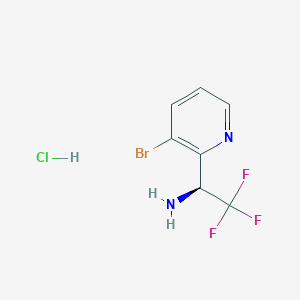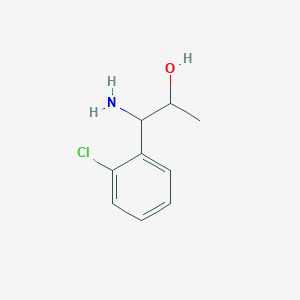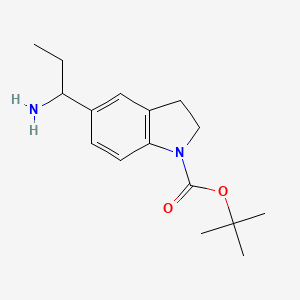
5-(Tert-butyl)-2-chloro-4-hydroxybenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Tert-butyl)-2-chloro-4-hydroxybenzonitrile is an organic compound characterized by the presence of a tert-butyl group, a chloro group, a hydroxy group, and a nitrile group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butyl)-2-chloro-4-hydroxybenzonitrile typically involves the introduction of the tert-butyl, chloro, hydroxy, and nitrile groups onto a benzene ring through a series of chemical reactions. One common method involves the nitration of a tert-butylbenzene derivative, followed by chlorination and subsequent hydrolysis to introduce the hydroxy group. The nitrile group can be introduced through a cyanation reaction using reagents such as copper(I) cyanide.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical processes with optimized reaction conditions to ensure high yields and purity. These processes often utilize continuous flow reactors and advanced purification techniques to achieve the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Tert-butyl)-2-chloro-4-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 5-(Tert-butyl)-2-chloro-4-oxobenzonitrile.
Reduction: Formation of 5-(Tert-butyl)-2-chloro-4-hydroxybenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(Tert-butyl)-2-chloro-4-hydroxybenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(Tert-butyl)-2-chloro-4-hydroxybenzonitrile involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. The chloro group may enhance the compound’s reactivity and binding affinity to certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-hydroxybenzonitrile: Lacks the tert-butyl group, resulting in different chemical properties.
5-(Tert-butyl)-2-chloro-4-methoxybenzonitrile: Contains a methoxy group instead of a hydroxy group, affecting its reactivity.
5-(Tert-butyl)-2-bromo-4-hydroxybenzonitrile: Substitutes the chloro group with a bromo group, altering its chemical behavior.
Uniqueness
5-(Tert-butyl)-2-chloro-4-hydroxybenzonitrile is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the tert-butyl group provides steric hindrance, influencing the compound’s interactions and stability.
Propriétés
Formule moléculaire |
C11H12ClNO |
|---|---|
Poids moléculaire |
209.67 g/mol |
Nom IUPAC |
5-tert-butyl-2-chloro-4-hydroxybenzonitrile |
InChI |
InChI=1S/C11H12ClNO/c1-11(2,3)8-4-7(6-13)9(12)5-10(8)14/h4-5,14H,1-3H3 |
Clé InChI |
UDNJXYRZWFHWFC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C=C(C(=C1)C#N)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


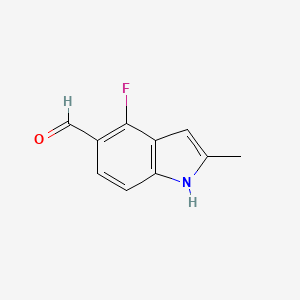

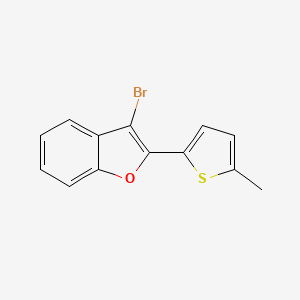
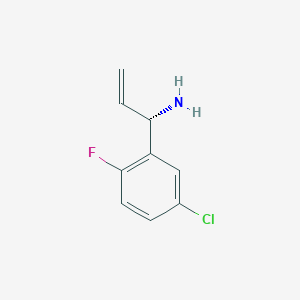
![1-(5-Vinylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13055667.png)
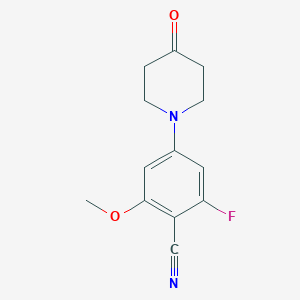
![6-Vinylimidazo[1,2-B]pyridazine](/img/structure/B13055674.png)
